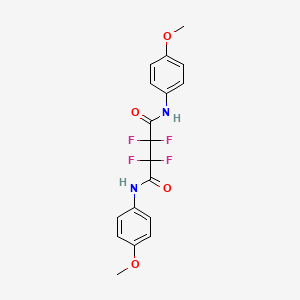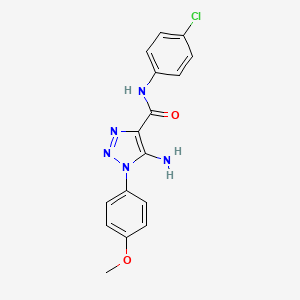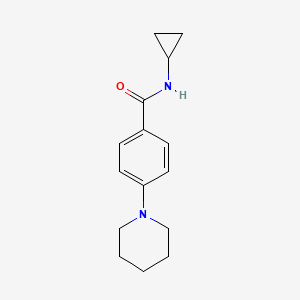
2,2,3,3-tetrafluoro-N,N'-bis(4-methoxyphenyl)succinamide
Descripción general
Descripción
2,2,3,3-tetrafluoro-N,N'-bis(4-methoxyphenyl)succinamide (TFBMPS) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. TFBMPS is a white crystalline powder that is soluble in organic solvents such as chloroform, dichloromethane, and tetrahydrofuran.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-tetrafluoro-N,N'-bis(4-methoxyphenyl)succinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 2,2,3,3-tetrafluoro-N,N'-bis(4-methoxyphenyl)succinamide has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of various cellular processes, including cell proliferation and differentiation. 2,2,3,3-tetrafluoro-N,N'-bis(4-methoxyphenyl)succinamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins and play a role in various physiological processes such as tissue remodeling and wound healing.
Biochemical and Physiological Effects:
2,2,3,3-tetrafluoro-N,N'-bis(4-methoxyphenyl)succinamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2,2,3,3-tetrafluoro-N,N'-bis(4-methoxyphenyl)succinamide inhibits the proliferation and migration of cancer cells, induces apoptosis, and suppresses angiogenesis. In vivo studies have shown that 2,2,3,3-tetrafluoro-N,N'-bis(4-methoxyphenyl)succinamide exhibits anti-tumor activity in various animal models of cancer, including breast cancer, lung cancer, and melanoma. 2,2,3,3-tetrafluoro-N,N'-bis(4-methoxyphenyl)succinamide has also been shown to exhibit anti-inflammatory and anti-oxidant effects in animal models of inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,3,3-tetrafluoro-N,N'-bis(4-methoxyphenyl)succinamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be readily modified to suit specific experimental needs. 2,2,3,3-tetrafluoro-N,N'-bis(4-methoxyphenyl)succinamide is also soluble in a wide range of solvents, making it easy to work with in various experimental settings. However, 2,2,3,3-tetrafluoro-N,N'-bis(4-methoxyphenyl)succinamide has some limitations as well. It is a relatively new compound and its mechanism of action is not fully understood. Additionally, 2,2,3,3-tetrafluoro-N,N'-bis(4-methoxyphenyl)succinamide has not been extensively studied for its toxicity and safety profile, which could limit its potential applications in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2,2,3,3-tetrafluoro-N,N'-bis(4-methoxyphenyl)succinamide. One area of research could focus on elucidating the mechanism of action of 2,2,3,3-tetrafluoro-N,N'-bis(4-methoxyphenyl)succinamide and identifying its molecular targets. Another area of research could investigate the potential applications of 2,2,3,3-tetrafluoro-N,N'-bis(4-methoxyphenyl)succinamide in the development of new drugs for the treatment of cancer and other diseases. Additionally, future studies could investigate the potential use of 2,2,3,3-tetrafluoro-N,N'-bis(4-methoxyphenyl)succinamide as a building block for the synthesis of new functional materials with unique properties.
Aplicaciones Científicas De Investigación
2,2,3,3-tetrafluoro-N,N'-bis(4-methoxyphenyl)succinamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2,2,3,3-tetrafluoro-N,N'-bis(4-methoxyphenyl)succinamide has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In material science, 2,2,3,3-tetrafluoro-N,N'-bis(4-methoxyphenyl)succinamide has been used as a building block for the synthesis of functional materials such as polymers and dendrimers. In analytical chemistry, 2,2,3,3-tetrafluoro-N,N'-bis(4-methoxyphenyl)succinamide has been employed as a derivatizing agent for the analysis of various compounds, including amino acids and peptides.
Propiedades
IUPAC Name |
2,2,3,3-tetrafluoro-N,N'-bis(4-methoxyphenyl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O4/c1-27-13-7-3-11(4-8-13)23-15(25)17(19,20)18(21,22)16(26)24-12-5-9-14(28-2)10-6-12/h3-10H,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTVOOOHCZXWFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(C(C(=O)NC2=CC=C(C=C2)OC)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-({[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4836587.png)


![2-phenyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4836606.png)
![{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetonitrile](/img/structure/B4836613.png)

![(3aR,7aS)-2-[1-(3-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4836627.png)
![(4-methoxy-3,5-dimethylphenyl)[1-(5-quinoxalinylmethyl)-3-piperidinyl]methanone](/img/structure/B4836643.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4836644.png)


![1-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B4836671.png)
![[2-({3-[(cyclopentylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4836676.png)